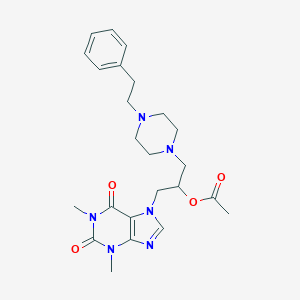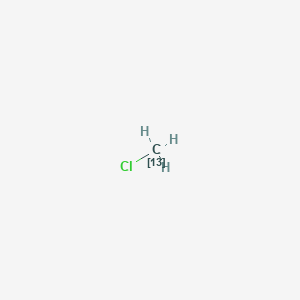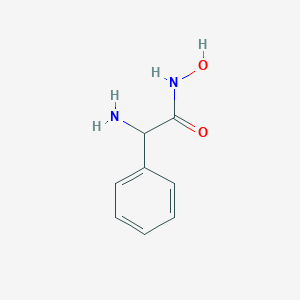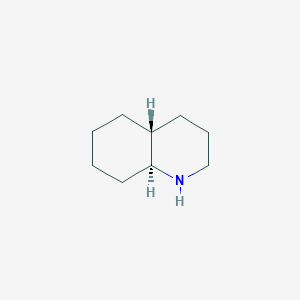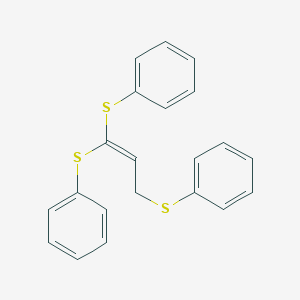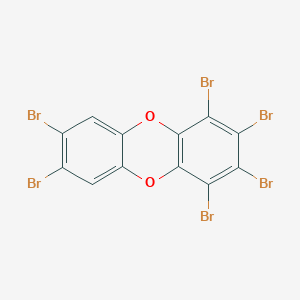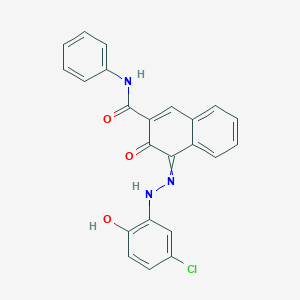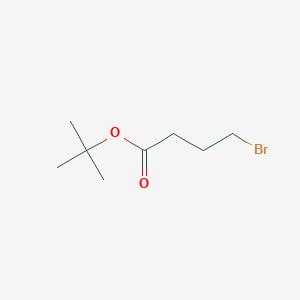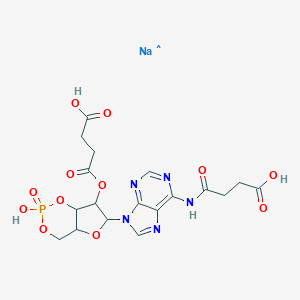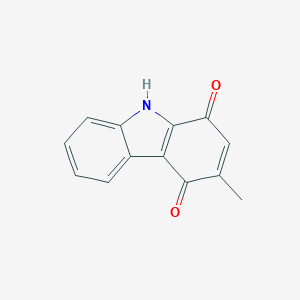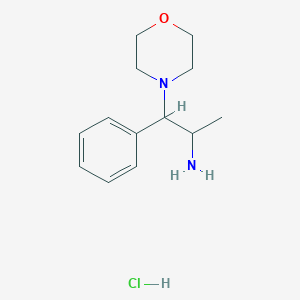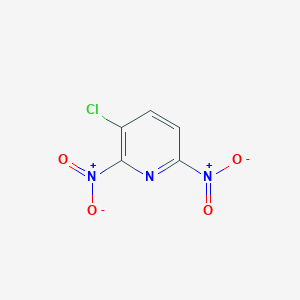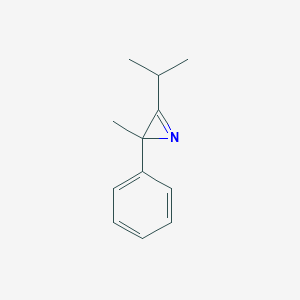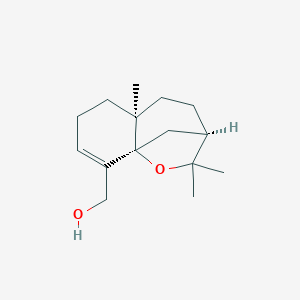![molecular formula C7H11NOS B008992 Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) CAS No. 107942-26-7](/img/structure/B8992.png)
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI), also known as DMTP, is a chemical compound that has been used in scientific research for various purposes. It is a derivative of pyrrole, a five-membered aromatic ring that contains one nitrogen atom. DMTP is a thioether, which means it contains a sulfur atom bonded to a carbon atom. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) is not fully understood. It has been suggested that Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) acts as an antioxidant and scavenges free radicals. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has also been shown to inhibit the activity of some enzymes that are involved in the production of reactive oxygen species. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to increase the expression of some antioxidant enzymes.
生化和生理效应
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in animal models of oxidative stress. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to reduce inflammation in animal models of inflammation. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease.
实验室实验的优点和局限性
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has some advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound and can be stored for long periods without degradation. Another advantage is that it is relatively easy to synthesize. One limitation is that the yield of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) using current methods is relatively low. Another limitation is that the mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) is not fully understood.
未来方向
There are several future directions for the study of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI). One direction is to investigate the mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) in more detail. Another direction is to investigate the potential use of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) in the treatment of other diseases that are characterized by oxidative stress and inflammation. Another direction is to develop new methods for the synthesis of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) that have higher yields.
合成方法
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been synthesized using different methods. One method involves the reaction of 3,4-dihydro-2H-pyrrole with methylthiolate in the presence of sodium hydride. Another method involves the reaction of 3,4-dihydro-2H-pyrrole with methylthiolate in the presence of a palladium catalyst. The yield of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) using these methods varies from 20-50%.
科学研究应用
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been used in scientific research for various purposes. It has been studied for its potential use as an anti-cancer agent. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to reduce inflammation in animal models of inflammation. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has also been studied for its potential use in the treatment of Parkinson's disease. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease.
属性
CAS 编号 |
107942-26-7 |
|---|---|
产品名称 |
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) |
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC 名称 |
1-(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C7H11NOS/c1-5(9)6-3-7(10-2)8-4-6/h6H,3-4H2,1-2H3 |
InChI 键 |
RKGZXWXOIRSWJF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=NC1)SC |
规范 SMILES |
CC(=O)C1CC(=NC1)SC |
同义词 |
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



